1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a tert-butoxy group, and a dioxoundeca-dien backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate typically involves the reaction of a suitable precursor with tert-butyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure the stability of the diazonium group. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive diazonium group.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: The compound’s reactivity makes it a valuable tool in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxy-2-butoxycarbonyl-1,2-dihydroisoquinoline: This compound shares the tert-butoxy group but has a different core structure.
2,1,3-Benzothiadiazole Derivatives: These compounds have similar electronic properties and are used in similar applications, such as OLEDs and organic solar cells.
Uniqueness
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate is unique due to its combination of a diazonium group and a tert-butoxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
197085-81-7 |
---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 2-diazo-3,6-dioxoundec-10-enoate |
InChI |
InChI=1S/C15H22N2O4/c1-5-6-7-8-11(18)9-10-12(19)13(17-16)14(20)21-15(2,3)4/h5H,1,6-10H2,2-4H3 |
InChI Key |
RLMHVLGDJNYSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)CCC(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.